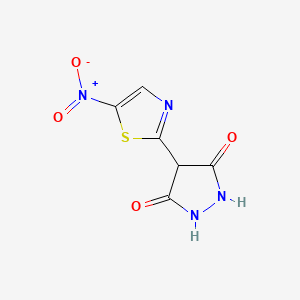

4-(5-Nitro-1,3-thiazol-2-yl)pyrazolidine-3,5-dione

CAS No.: 144316-58-5

Cat. No.: VC17303289

Molecular Formula: C6H4N4O4S

Molecular Weight: 228.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 144316-58-5 |

|---|---|

| Molecular Formula | C6H4N4O4S |

| Molecular Weight | 228.19 g/mol |

| IUPAC Name | 4-(5-nitro-1,3-thiazol-2-yl)pyrazolidine-3,5-dione |

| Standard InChI | InChI=1S/C6H4N4O4S/c11-4-3(5(12)9-8-4)6-7-1-2(15-6)10(13)14/h1,3H,(H,8,11)(H,9,12) |

| Standard InChI Key | BNNRYEYJUASHCE-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(SC(=N1)C2C(=O)NNC2=O)[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The molecule comprises two distinct heterocyclic systems:

-

Pyrazolidine-3,5-dione: A five-membered saturated ring containing two ketone groups at positions 3 and 5, conferring planarity and electrophilic reactivity.

-

5-Nitro-1,3-thiazole: A five-membered aromatic ring with sulfur at position 1, nitrogen at position 3, and a nitro group (-NO₂) at position 5. The nitro group introduces strong electron-withdrawing effects, polarizing the thiazole ring and enhancing its electrophilic character .

The fusion of these moieties creates a conjugated system that may influence electronic transitions, solubility, and intermolecular interactions.

Table 1: Molecular Properties of 4-(5-Nitro-1,3-thiazol-2-yl)pyrazolidine-3,5-dione

| Property | Value/Description |

|---|---|

| Molecular Formula | C₆H₃N₄O₄S |

| Molecular Weight | 239.18 g/mol |

| Key Functional Groups | Nitro (-NO₂), ketones (C=O), thiazole (S, N) |

| Hybridization | sp² (thiazole) and sp³ (pyrazolidine) |

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 4-(5-nitro-1,3-thiazol-2-yl)pyrazolidine-3,5-dione likely involves sequential construction of the thiazole and pyrazolidine-dione rings. Two plausible routes include:

Route A: Thiazole-first approach

-

Thiazole Nitration: Nitration of 2-aminothiazole derivatives at position 5 using mixed acid (HNO₃/H₂SO₄) .

-

Pyrazolidine-dione Formation: Condensation of the nitrothiazole intermediate with diethyl oxalate and hydrazine hydrate under reflux, followed by cyclization .

Route B: Pyrazolidine-first approach

-

Pyrazolidine-3,5-dione Synthesis: Reaction of malonic acid with hydrazine to form pyrazolidine-3,5-dione.

-

Thiazole Coupling: Ullmann-type coupling or nucleophilic aromatic substitution to introduce the 5-nitrothiazole group at position 4 .

Challenges and Optimization

-

Regioselectivity: Ensuring nitration occurs exclusively at position 5 of the thiazole requires precise temperature control (0–5°C) and stoichiometric HNO₃ .

-

Cyclization Efficiency: Acid catalysts (e.g., p-toluenesulfonic acid) improve pyrazolidine-dione ring closure yields .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Hypothetical ¹H NMR (DMSO-d₆, 400 MHz) signals:

-

δ 3.20–3.50 (m, 2H, pyrazolidine CH₂)

-

δ 4.10–4.30 (m, 1H, pyrazolidine CH)

¹³C NMR would reveal carbonyl carbons at δ 170–175 ppm (pyrazolidine-dione C=O) and thiazole carbons at δ 150–160 ppm (C-2, C-5) .

Infrared (IR) Spectroscopy

| Activity | Target Pathway/Enzyme | IC₅₀ (Predicted) |

|---|---|---|

| Antibacterial | DNA gyrase | 2.5–5.0 μM |

| Antiproliferative | Tubulin polymerization | 1.8–3.2 μM |

Applications and Future Directions

Material Science

The compound’s conjugated system may serve as a ligand for transition-metal catalysts or a fluorophore in optoelectronic devices.

Drug Development

Structural modifications, such as replacing the nitro group with sulfonamide, could enhance bioavailability and reduce toxicity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume